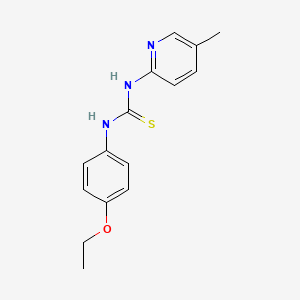
N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This section will cover the compound's significance and general background based on similar compounds due to the specific compound's limited direct references. Aryl thiourea derivatives, including those similar to N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea, are notable for their various applications in medicinal chemistry and material science due to their structural diversity and functional utility. They often exhibit significant biological activities and are used in the design of new therapeutic agents and materials with unique properties (Tadjarodi et al., 2007).
Synthesis Analysis
Thiourea derivatives are typically synthesized through the reaction of amines with isothiocyanates, forming compounds with diverse applications in pharmaceutical and material sciences. The synthesis involves stepwise reactions under controlled conditions to ensure the desired substitution on the thiourea backbone. Though direct synthesis specifics for N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea were not found, related processes involve the use of phase transfer catalysis or conventional heating methods to promote the formation of the thiourea linkage (Mushtaque et al., 2016; Mushtaque et al., 2017).
Molecular Structure Analysis
The molecular structure of thiourea derivatives, including those similar to the target compound, typically features strong hydrogen bonding interactions between the NH functionalities and adjacent nitrogen atoms, as well as weak intermolecular hydrogen bonding. These interactions contribute to the stability and crystalline nature of these compounds. Single crystal X-ray analysis is often employed to characterize the detailed structure and confirm the molecular geometry (Tadjarodi et al., 2007; Mushtaque et al., 2016).
Chemical Reactions and Properties
Thiourea derivatives participate in various chemical reactions, reflecting their versatile chemical properties. They can undergo oxidative cyclization, form complexes with metals, and engage in hydrogen bonding, which is crucial for their biological activities and interactions with other molecules. Their reactivity can be tailored by substituting different functional groups at the phenyl and pyridinyl rings (Tadjarodi et al., 2007).
Physical Properties Analysis
The physical properties of N-(4-ethoxyphenyl)-N'-(5-methyl-2-pyridinyl)thiourea-like compounds include their melting points, solubility in various solvents, and crystalline forms. These properties are significantly influenced by the nature of the substituents and the molecular structure, which in turn affects their applications in different fields (Mushtaque et al., 2017).
Chemical Properties Analysis
Thiourea derivatives exhibit a range of chemical properties based on their structure, including acid-base behavior, redox reactions, and coordination to metals. The chemical properties are pivotal for their application in catalysis, as ligands in metal complexes, and in organic synthesis. The electronic and structural characteristics of the thiourea group, influenced by the attached aryl groups, dictate their chemical behavior and interactions (Tadjarodi et al., 2007; Mushtaque et al., 2016).
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-(5-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-3-19-13-7-5-12(6-8-13)17-15(20)18-14-9-4-11(2)10-16-14/h4-10H,3H2,1-2H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFCTUKVFULOCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=NC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-3-(5-methylpyridin-2-yl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5800707.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5800710.png)

![2-(4-fluorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5800730.png)


![N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B5800744.png)
![methyl 5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5800748.png)

![{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5800780.png)

![3-bromo-N'-[(4-butoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5800783.png)

